molecular formula C19H24ClNO B1374574 3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride CAS No. 1220032-11-0

3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride

Cat. No.: B1374574
CAS No.: 1220032-11-0
M. Wt: 317.9 g/mol
InChI Key: HVWQSCZRJPTJAE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[2-(4-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-2-6-17(7-3-1)18-8-10-19(11-9-18)21-14-12-16-5-4-13-20-15-16;/h1-3,6-11,16,20H,4-5,12-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWQSCZRJPTJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the biphenyl ether: This step involves the reaction of 4-bromobiphenyl with an appropriate alcohol under basic conditions to form the biphenyl ether.

    Alkylation of piperidine: The biphenyl ether is then reacted with piperidine in the presence of a suitable base to form the desired product.

    Hydrochloride formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The biphenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the biphenyl group can yield hydrogenated biphenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride.

Major Products:

    Oxidation: Oxidized biphenyl derivatives.

    Reduction: Hydrogenated biphenyl derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study the interactions of biphenyl derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The biphenyl group is a common motif in drug design, and modifications to the piperidine ring can lead to compounds with diverse pharmacological activities.

Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[2-([1,1’-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its biphenyl and piperidine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride
  • CAS Number : 1220032-11-0
  • Molecular Formula: C₁₉H₂₄ClNO
  • Molecular Weight : 317.85 g/mol
  • Hazard Classification : IRRITANT

Structural Features The compound consists of a piperidine ring substituted at the 3-position with a 2-([1,1'-biphenyl]-4-yloxy)ethyl group.

Physicochemical Properties
While explicit data on solubility, melting point, or stability are absent in the evidence, analogous piperidine derivatives (e.g., 3-([1,1'-biphenyl]-4-yloxy)piperidine hydrochloride) exhibit water solubility and crystalline solid states . The ethyl chain in the target compound likely increases lipophilicity, which could influence membrane permeability in biological systems.

Structural and Molecular Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1220032-11-0 C₁₉H₂₄ClNO 317.85 Biphenyl-4-yloxyethyl group at piperidine-3
4-(Diphenylmethoxy)piperidine hydrochloride 65214-86-0 C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy group at piperidine-4
3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride 1185071-92-4 C₁₇H₂₀ClNO 289.80 Biphenyl-4-yloxy group directly at piperidine-3
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride N/A Not explicitly stated N/A Dichloro-dimethylphenoxyethyl group at piperidine-3

Key Observations :

Substituent Bulk and Flexibility: The target compound’s biphenyl-4-yloxyethyl group provides a balance between aromaticity and flexibility, contrasting with the rigid diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine hydrochloride . Compared to 3-([1,1'-biphenyl]-4-yloxy)piperidine hydrochloride , the ethyl linker in the target compound may enhance solubility in non-polar solvents.

Molecular Weight Trends :

  • The target compound (317.85 g/mol) is heavier than 4-(Diphenylmethoxy)piperidine hydrochloride (303.83 g/mol) and 3-([1,1'-biphenyl]-4-yloxy)piperidine hydrochloride (289.80 g/mol), likely due to the extended ethyl-biphenyl chain .

Biological Activity

3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride is a chemical compound notable for its complex structure, which includes a biphenyl group linked to a piperidine ring through an ethoxy bridge. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications in drug development and as a biological probe.

Molecular Characteristics

  • Molecular Formula : C₁₉H₂₄ClNO
  • Molecular Weight : 331.88 g/mol
  • CAS Number : 1220032-11-0

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Biphenyl Ether : The reaction of 4-bromobiphenyl with an alcohol under basic conditions.
  • Alkylation of Piperidine : The biphenyl ether is reacted with piperidine in the presence of a base.
  • Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The unique structural features allow it to modulate protein activity, potentially influencing various biological pathways.

Therapeutic Potential

Research indicates that derivatives of this compound may possess significant therapeutic properties. For instance, compounds with similar piperidine structures have shown promise in anticancer applications. The biphenyl moiety is a common feature in drug design, enhancing the pharmacological profile of synthesized compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Anticancer Activity : In studies involving A549 human lung cancer cells, compounds similar to this compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at low concentrations (e.g., IC50 of 9 μM) .
  • Cell Cycle Arrest : Research has shown that certain piperidine derivatives can induce cell cycle arrest through mechanisms involving cellular senescence and apoptosis .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]piperidine hydrochlorideStructureAntitumor activity with IC50 values < 10 μM
3-[2-([1,1'-Biphenyl]-4-ylthio)ethyl]piperidine hydrochlorideStructureModerate cytotoxic effects on cancer cell lines

The presence of different substituents on the piperidine ring significantly influences the biological activity and pharmacokinetic properties of these compounds.

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